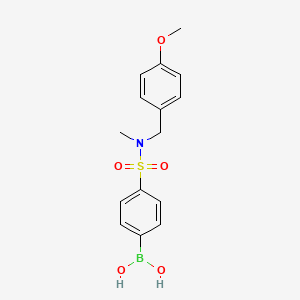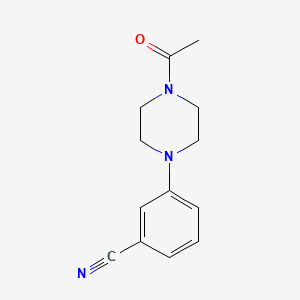
6-氯-N-(4-甲氧基苄基)-2-甲基嘧啶-4-胺
描述
科学研究应用
杂环化合物中的环转化
杂环卤代化合物与亲核试剂反应的研究突出了嘧啶衍生物在化学转化中的多功能性。具体来说,对 2,6-二溴吡啶在液氨中被钾酰胺转化为 4-氨基-2-甲基嘧啶的研究揭示了环转化和间位重排反应的潜力。这项研究提出了嘧啶衍生物如何发生结构变化的基本理解,为具有不同应用的新化合物提供了途径 (Hertog, Plas, Pieterse, & Streef, 2010).
晶体结构和分子相互作用
对相关化合物(如 2-{5-氯-2-[(4-甲氧基苄基)氨基]苯基}-4-环丙基-1,1,1-三氟丁-3-炔-2-醇)的晶体结构和分子相互作用的研究揭示了分子内和分子间氢键的意义。这些研究阐明了此类化合物如何通过特定的空间排列形成稳定的结构,潜在地影响它们的反应性和物理性质 (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
DFT 和分子对接研究
对类似化学实体的 DFT(密度泛函理论)和分子对接研究证明了计算化学在预测嘧啶衍生物的行为和相互作用方面的效用。例如,对“4-氯-N-(4,5-二氢-1H-咪唑-2-基)-6-甲氧基-2-甲基嘧啶-5-胺”的研究探索了其作为 α-2-咪唑啉受体激动剂的潜力,提供了对其生物活性和与蛋白质相互作用的见解。这种方法对于设计和开发新药和材料非常有价值 (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
芳基氨基嘧啶的抗结核活性
合成和生物学评估芳基氨基嘧啶的抗结核作用强调了嘧啶衍生物的药物化学应用。该领域的研究揭示了对嘧啶核心进行修饰如何导致具有显着生物活性的化合物,为开发新疗法提供了潜在途径 (Erkin & Krutikov, 2007).
合成方法和化学表征
进一步的研究集中在合成嘧啶衍生物及其后续化学表征的合成方法上。此类研究对于开发有效的合成路线和了解这些化合物的性质至关重要,促进了它们在各个科学和工业领域的应用 (Lei-ming, 2012).
属性
IUPAC Name |
6-chloro-N-[(4-methoxyphenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-16-12(14)7-13(17-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRVAARPHOKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

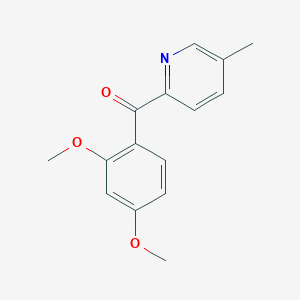
![Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B1453519.png)
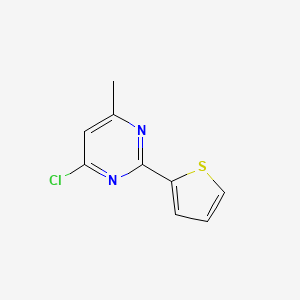
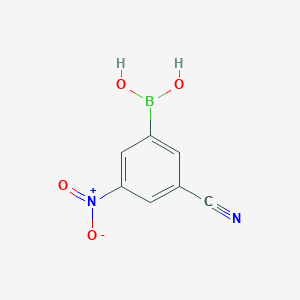


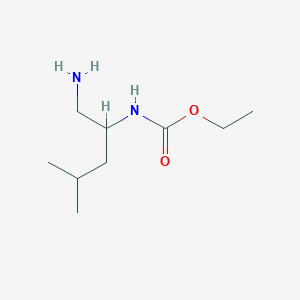


![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)
